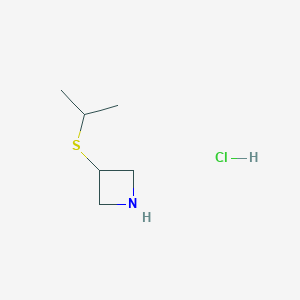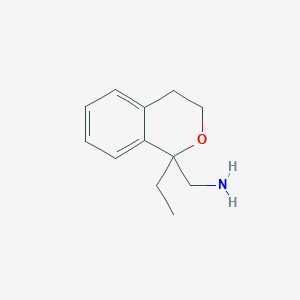
(1-Ethylisochroman-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylisochroman-1-yl)methanamine is an organic compound that belongs to the class of amines It features an isochroman ring system substituted with an ethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylisochroman-1-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of isochroman with ethyl halides followed by the introduction of the methanamine group. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The subsequent introduction of the methanamine group can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction conditions, minimizing by-products and maximizing output.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylisochroman-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted amines
Scientific Research Applications
(1-Ethylisochroman-1-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethylisochroman-1-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylisochroman-1-yl)methanamine
- (1-Propylisochroman-1-yl)methanamine
- (1-Butylisochroman-1-yl)methanamine
Uniqueness
(1-Ethylisochroman-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications compared to its methyl, propyl, or butyl analogs.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1-ethyl-3,4-dihydroisochromen-1-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
RBFODLJQOZFKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2CCO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


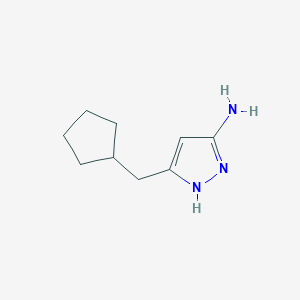

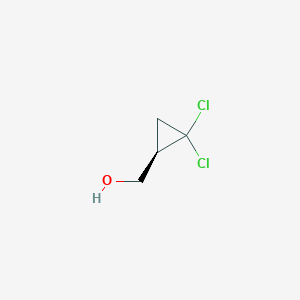
![Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13335198.png)
![3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13335199.png)

![6-(2-Hydroxy-2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13335207.png)
![Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B13335212.png)

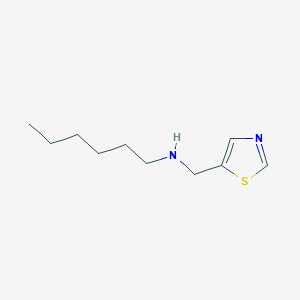
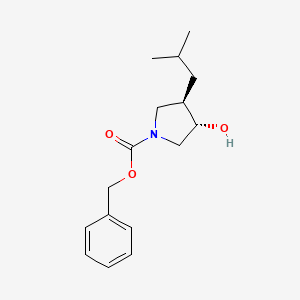
![5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine](/img/structure/B13335243.png)

